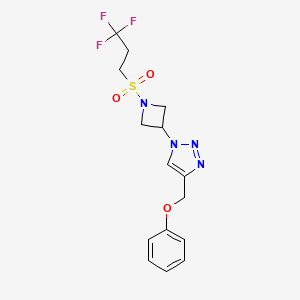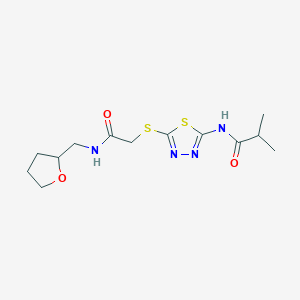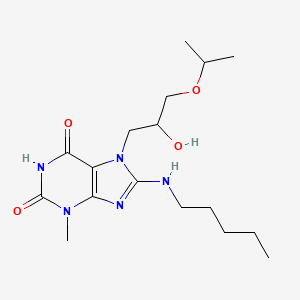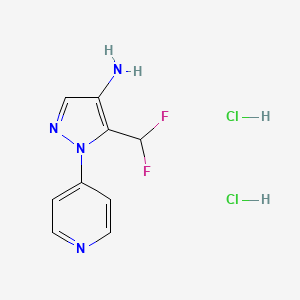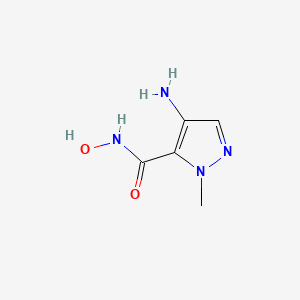![molecular formula C17H13N5O2 B2431042 3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1444688-12-3](/img/structure/B2431042.png)
3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic molecule that contains a 1,2,3-triazole ring and a tetrahydroquinazoline dione moiety . The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms and three carbon atoms . The tetrahydroquinazoline dione is a bicyclic structure with a quinazoline backbone, which is a type of organic compound that contains a benzene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring and the tetrahydroquinazoline dione moiety in separate steps, followed by their combination . The 1,2,3-triazole ring could potentially be formed through a [3+2] cycloaddition reaction, also known as a “click” reaction . The tetrahydroquinazoline dione moiety could be synthesized through a multi-step process involving the reaction of suitable precursors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring and the tetrahydroquinazoline dione moiety . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the 1,2,3-triazole ring and the tetrahydroquinazoline dione moiety . The 1,2,3-triazole ring is known to participate in various chemical reactions due to the presence of nitrogen atoms, which can act as nucleophiles . The tetrahydroquinazoline dione moiety could also undergo various reactions due to the presence of carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the 1,2,3-triazole ring and the tetrahydroquinazoline dione moiety could confer specific properties such as solubility, stability, and reactivity .Safety And Hazards
Zukünftige Richtungen
The future research directions for this compound could involve further studies to elucidate its physical and chemical properties, synthesis methods, and potential applications . It could also be interesting to explore its potential uses in various fields such as pharmaceuticals, materials science, and chemical synthesis .
Eigenschaften
IUPAC Name |
3-[(1-phenyltriazol-4-yl)methyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-16-14-8-4-5-9-15(14)18-17(24)21(16)10-12-11-22(20-19-12)13-6-2-1-3-7-13/h1-9,11H,10H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHXERZDVBOJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-phenyltriazol-4-yl)methyl]-1H-quinazoline-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



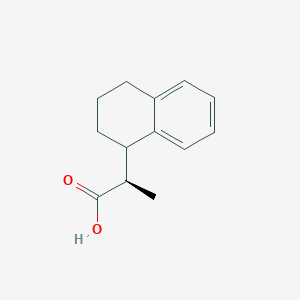
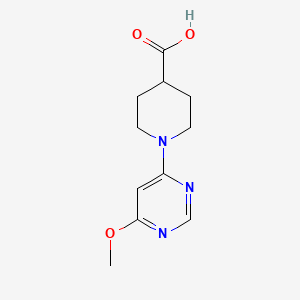
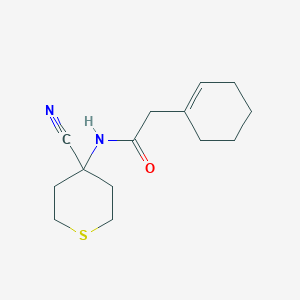
![N-(3-methoxyphenyl)-2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)butanamide](/img/structure/B2430967.png)
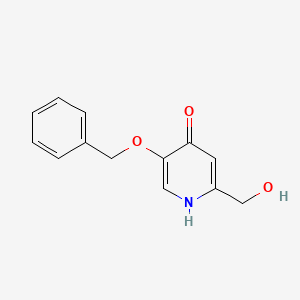
![1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B2430972.png)
